T-Cell Recognition of Ovalbumin Peptide 329-337: A Technical Guide
T-Cell Recognition of Ovalbumin Peptide 329-337: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular and cellular mechanisms governing the recognition of the ovalbumin (OVA) peptide 329-337 by T-cells. This peptide serves as a model antigen in immunology, offering critical insights into antigen presentation, T-cell receptor (TCR) specificity, and the ensuing signaling cascades that orchestrate an immune response.
Core Concepts in OVA (329-337) T-Cell Recognition
The immune recognition of the OVA peptide spanning amino acid residues 329-337 is a well-characterized process involving its presentation by Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells. The core epitope, encompassing residues 329-337, is recognized by specific T-cell clones, most notably DO11.10 and OT-II.[1][2] This interaction is a cornerstone of adaptive immunity, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.
The OVA peptide 323-339 can be presented by the I-Ad MHC class II molecule in at least three different binding registers.[1][2] However, T-cell clones such as DO11.10 and OT-II are specific for the C-terminal epitope with the core sequence of amino acids 329-337.[1][2][3]
Quantitative Analysis of T-Cell Responses
The cellular response to OVA (329-337) has been quantified through various in vitro and in vivo assays. These studies have elucidated the critical residues for TCR interaction and the functional consequences of this recognition.
| Experiment | Cell Type | Peptide Variant | Endpoint Measured | Key Finding | Reference |
| T-cell Proliferation Assay | DO11.10 RAG-/- T-cells | Alanine-substituted peptides | Proliferation | Amino acids 331, 333, and 335 are important for the DO11.10 response.[2] | [2] |
| T-cell Proliferation Assay | OT-II T-cells | Alanine-substituted peptides | Proliferation | Amino acids 331, 333, and 336 are important for the OT-II response.[2] | [2] |
| IL-2 Secretion Assay | DO11.10 hybridoma | N-terminally truncated variants | IL-2 Release | N-terminal flanking residues are critical for stabilizing the weakly binding active register. | [4] |
| In vivo T-cell Expansion | BALB/c mice | Ovalbumin protein | Frequency of register-specific T-cells | T-cells specific for each of the four potential registers of OVA 323-339 can be detected after immunization.[3] | [3] |
| T-cell Activation Assay | OT-II tg T-cells | OVA 329-337 peptide | LCK and ZAP70 activation | CD146 is involved in proximal TCR signaling, and its absence leads to defective LCK and ZAP70 activation.[5] | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and for the design of future studies.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to antigenic stimulation.
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Cell Preparation: Isolate CD4+ T-cells from the spleens and lymph nodes of transgenic mice (e.g., DO11.10 or OT-II).
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Antigen Presenting Cells (APCs): Prepare irradiated splenocytes as APCs.
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Co-culture: Co-culture the purified T-cells with APCs in a 96-well plate.
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Peptide Stimulation: Add the OVA peptide (wild-type or variants) at a range of concentrations.
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Incubation: Incubate the cells for 72 hours.
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Proliferation Measurement: Add a radioactive tracer (e.g., [3H]thymidine) or a fluorescent dye (e.g., CFSE) to the culture for the final 18 hours of incubation. Measure the incorporation of the tracer or the dilution of the dye to quantify cell proliferation.
MHC Class II Tetramer Staining
This technique is used to identify and quantify antigen-specific T-cells.
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Cell Preparation: Obtain single-cell suspensions from lymphoid organs (e.g., spleen, lymph nodes).
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Tetramer Staining: Incubate the cells with a phycoerythrin (PE)-conjugated I-Ab/OVA (329-337) tetramer for 2 hours at 37°C.[6][7]
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Surface Marker Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers such as CD4, CD44, and CD69.
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Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of tetramer-positive cells within the CD4+ T-cell population.
Signaling Pathways in T-Cell Recognition
The binding of the TCR to the OVA (329-337)-MHC complex initiates a cascade of intracellular signaling events, leading to T-cell activation.
Caption: TCR signaling cascade upon OVA (329-337) recognition.
Experimental Workflow for Identifying Antigen-Specific T-Cells
The following diagram illustrates a typical workflow for the identification and characterization of OVA (329-337)-specific T-cells from an immunized mouse.
References
- 1. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - CD146 bound to LCK promotes T cell receptor signaling and antitumor immune responses in mice [jci.org]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]
